(3R)-3,5-Dimethylmorpholine
CAS No.:
Cat. No.: VC17854798
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H13NO |
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Molecular Weight | 115.17 g/mol |
IUPAC Name | (3R)-3,5-dimethylmorpholine |
Standard InChI | InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6?/m1/s1 |
Standard InChI Key | MDKHWJFKHDRFFZ-LWOQYNTDSA-N |
Isomeric SMILES | C[C@@H]1COCC(N1)C |
Canonical SMILES | CC1COCC(N1)C |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Framework and Stereochemistry
The core structure of (3R)-3,5-dimethylmorpholine consists of a morpholine ring (C₄H₉NO) substituted with methyl groups at positions 3 and 5. The stereochemical designation "(3R)" indicates the absolute configuration of the chiral center at the 3rd carbon, while the 5th carbon’s configuration remains unspecified in the compound’s name, suggesting potential variability or racemic mixtures in synthetic batches .
Key structural identifiers include:
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Molecular Formula: C₆H₁₃NO
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CAS Registry Numbers: 45597-00-0 (base compound) , 1542268-33-6 (hydrochloride salt)
The compound’s stereochemistry significantly influences its physical and biological properties. For example, the (3R,5S)- and (3R,5R)-diastereomers exhibit distinct hydrogen-bonding capabilities and solubility profiles due to differences in spatial arrangement .
Synthesis and Manufacturing
Synthetic Pathways
(3R)-3,5-Dimethylmorpholine is typically synthesized through nucleophilic substitution reactions involving morpholine precursors and methylating agents. A common route involves:
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Methylation of Morpholine: Reacting morpholine with methyl halides or dimethyl sulfate under basic conditions to introduce methyl groups at positions 3 and 5.
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Stereochemical Control: Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography, are employed to isolate the (3R)-enantiomer from racemic mixtures .
For the hydrochloride salt (CAS 1542268-33-6), the free base is treated with hydrochloric acid, yielding a crystalline solid with enhanced stability for pharmaceutical applications.
Physicochemical Properties
Physical Characteristics
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Appearance: Colorless to pale yellow liquid (base compound); white crystalline solid (hydrochloride salt) .
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Solubility: Miscible with polar solvents (e.g., water, ethanol) due to hydrogen-bonding interactions; moderately soluble in nonpolar solvents .
Spectroscopic Data
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Infrared (IR): Strong absorption bands at 1,100 cm⁻¹ (C–O–C stretching) and 2,850 cm⁻¹ (C–H stretching of methyl groups) .
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Nuclear Magnetic Resonance (NMR):
Applications in Scientific Research
Pharmaceutical Intermediates
(3R)-3,5-Dimethylmorpholine serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. Its tertiary amine structure facilitates interactions with biological targets, such as ATP-binding pockets in enzymes . For example, derivatives of this compound have been incorporated into triazine-based inhibitors for oncology research .
Asymmetric Catalysis
The chiral morpholine framework is utilized in asymmetric catalysis to induce enantioselectivity in C–C bond-forming reactions. For instance, (3R)-configured derivatives act as ligands in transition-metal-catalyzed hydrogenations .
Research Findings and Recent Advances
Structural Modifications
Recent studies have explored substituting the morpholine ring with fluorinated groups to enhance metabolic stability. For example, replacing methyl groups with trifluoromethyl moieties improved pharmacokinetic profiles in preclinical models .
Computational Modeling
Density functional theory (DFT) calculations predict that the (3R)-configuration minimizes steric hindrance in enzyme-binding sites, corroborating experimental IC₅₀ values for kinase inhibitors .
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